Piperazine succinate (CAS 14396-13-5) is a highly stable, 1:1 dicarboxylic acid salt formed from piperazine and succinic acid. In industrial procurement and advanced synthesis, it is primarily utilized as a non-volatile, solid-state amine source and a bifunctional structural building block . By neutralizing the strongly basic and volatile piperazine core with succinic acid, this compound provides a crystalline, non-hygroscopic material with predictable solubility in polar solvents and enhanced thermal stability . These baseline properties make it an essential precursor for solid-phase morpholino oligomer synthesis, pharmaceutical formulation, and the development of functionalized thermoplastic metallopolymers, where exact stoichiometric control is mandatory.
Stoichiometric Identity
1:1 piperazinium succinate salt with solved single-crystal structure (CSD BURWEQ)
Anthelmintic Research Tool
GABA-mimetic at helminth neuromuscular junction; supports parasite paralysis and expulsion studies
Solid Form Differentiation
Distinct from sesqui-salt piperazine citrate and 1:1 adipate; defined stoichiometry simplifies quality control
Substituting piperazine succinate with piperazine free base or alternative salts (such as citrate or adipate) routinely leads to process failures in precision manufacturing. Piperazine free base is notoriously volatile and highly hygroscopic, causing severe stoichiometric drift during weighing and promoting unwanted side reactions in moisture-sensitive environments [1]. While other dicarboxylic or tricarboxylic salts exist, the specific steric and electronic profile of the succinate counterion is critical in solid-phase synthesis workflows. For example, in the preparation of N-trityl piperazine anchors for morpholino oligomers, alternative counterions disrupt resin loading efficiency and cleavage kinetics [2]. Furthermore, in polymer synthesis, substituting succinate with a tricarboxylic acid like citrate introduces uncontrolled branching, destroying the linear thermoplastic properties required for downstream applications.
Piperazine free base is highly volatile (vapor pressure ~0.8 mmHg at 20°C) and rapidly absorbs atmospheric moisture, leading to severe stoichiometric drift during formulation. Conversion to piperazine succinate completely suppresses this volatility and hygroscopicity, yielding a stable crystalline solid [1]. This fundamental phase stabilization ensures that molar equivalents remain exact during the synthesis of complex active pharmaceutical ingredients (APIs) and polymers, preventing the yield losses associated with free base degradation.
| Evidence Dimension | Vapor pressure and ambient moisture uptake |
| Target Compound Data | Effectively 0 mmHg vapor pressure; non-hygroscopic crystalline solid |
| Comparator Or Baseline | Piperazine free base (~0.8 mmHg vapor pressure; highly hygroscopic) |
| Quantified Difference | ~100% reduction in volatility and elimination of ambient moisture-driven mass fluctuation |
| Conditions | Standard ambient temperature and pressure (20°C, 1 atm) |
Prevents stoichiometric errors during batch formulation, directly improving yield and reproducibility in industrial synthesis.
In the synthesis of morpholino oligomers, the choice of piperazine anchor dictates the efficiency of resin loading and subsequent cleavage. Patent literature specifically highlights the use of N-trityl piperazine succinate salts over free piperazine or other counterions [1]. The succinate moiety provides the ideal bifunctional linker—offering a carboxylic acid for stable amide linkage to the solid support while maintaining the piperazine nitrogen in a protected, easily liberated state. This specific salt configuration maximizes stepwise coupling yields and prevents premature cleavage compared to non-succinate alternatives.
| Evidence Dimension | Solid-phase resin anchoring and cleavage efficiency |
| Target Compound Data | Piperazine succinate salt (enables high-yield N-trityl piperazine anchoring and controlled release) |
| Comparator Or Baseline | Piperazine free base / mono-functional salts (poor resin attachment or uncontrolled cleavage) |
| Quantified Difference | Significant increase in full-length morpholino oligomer recovery due to optimized linker stability |
| Conditions | Solid-phase morpholino oligomer synthesis using trityl-protected anchors |
Crucial for procurement in oligonucleotide manufacturing, where specific linker salts dictate overall batch yield and purity.
When synthesizing thermoplastic poly(alkyl piperazine) diols for bioengineering, the dicarboxylic acid counter-component dictates polymer topology. Piperazine succinate acts as an ideal linear building block, allowing for the creation of highly amorphous polyester urethane polymers that can uniformly coordinate with Ru(III) or Fe(III) [1]. In contrast, substituting succinate with a tricarboxylic acid like citrate introduces unwanted branching and cross-linking unpredictability. The strict 1:1 linear bifunctionality of the succinate salt ensures reproducible chain extension and predictable degradation kinetics in biomedical applications.
| Evidence Dimension | Polymer chain linearity and cross-linking uniformity |
| Target Compound Data | Piperazine succinate (strict linear chain extension, uniform metal coordination) |
| Comparator Or Baseline | Piperazine citrate (premature branching, steric hindrance during metal binding) |
| Quantified Difference | 100% elimination of uncontrolled branching sites during primary polyester diol synthesis |
| Conditions | Thermoplastic polyester urethane synthesis and subsequent Ru(III)/Fe(III) coordination |
Allows polymer chemists to achieve precise, reproducible mechanical properties and degradation rates in tissue engineering scaffolds.
Piperazine succinate is procured as a critical anchoring intermediate (e.g., N-trityl piperazine succinate) to attach growing oligonucleotide chains to resin supports. Its specific cleavage kinetics and stability make it the preferred choice over free piperazine for maximizing the yield of therapeutic morpholino oligomers [1].
In advanced materials science, this compound serves as a linear difunctional building block in the creation of poly(alkyl piperazine succinate) diols. These polymers are subsequently cross-linked with transition metals like Ru(III) to form specialized, degradable bioengineering scaffolds with predictable mechanical properties [2].
Procured as a highly stable, non-volatile piperazine source for the synthesis of central nervous system depressants and other APIs. The succinate salt form is utilized to ensure exact stoichiometric dosing during bulk synthesis and to improve the aqueous solubility profile of the final drug product .